Orphanin FQ was first identified in 1995 by two independent research teams, leading to its classification as an endogenous ligand for the NOP receptor. It shares structural similarities with classical opioid peptides but exhibits unique pharmacological properties distinct from traditional opioids. The classification of Orphanin FQ (1-11) falls under neuropeptides, specifically within the family of opioid peptides.
The synthesis of Orphanin FQ (1-11) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Key parameters in this synthesis include:
The final product is characterized and confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure purity and correct sequence.
Orphanin FQ (1-11) has a molecular weight of approximately 1,200 Da and features a linear structure that facilitates its interaction with receptors. The peptide's backbone consists of alternating amide bonds, while the side chains contribute to its unique three-dimensional conformation.
Key structural characteristics include:
Orphanin FQ (1-11) participates in various biochemical reactions primarily involving receptor binding. Its interactions with the NOP receptor initiate signaling cascades that influence cellular responses. Notable reactions include:
The mechanism of action for Orphanin FQ (1-11) involves its binding to the NOP receptor, leading to several intracellular effects:
Studies indicate that Orphanin FQ (1-11) can modulate neurotransmitter release and affect neuronal excitability.
Orphanin FQ (1-11) exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
Orphanin FQ (1-11) has several scientific applications:
Orphanin FQ (1-11) (OFQ/N(1-11)) is an N-terminal undecapeptide fragment derived from the full-length 17-amino acid neuropeptide nociceptin/orphanin FQ (N/OFQ). Its primary sequence is Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala, abbreviated as FGGFTGARKSA [1] [5] [7]. This sequence corresponds to residues 1-11 of the endogenous peptide, retaining the highly conserved "message" domain (FGGFT) crucial for receptor recognition and activation. The molecular formula is C₄₉H₇₅N₁₅O₁₄, with a molecular weight of 1098.21 g/mol (CAS No.: 178249-41-7) [1] [10].
Notably, the peptide lacks post-translational modifications such as glycosylation, phosphorylation, or acetylation. The absence of these modifications contributes to its stability in aqueous solutions and simplifies synthetic production. The N-terminal phenylalanine (Phe¹) is critical for biological activity, while the C-terminal alanine (Ala¹¹) allows for truncation without complete loss of receptor engagement [7] [8].
Table 1: Primary Structural Features of Orphanin FQ (1-11)
Property | Detail |
---|---|
Amino Acid Sequence | FGGFTGARKSA |
Molecular Formula | C₄₉H₇₅N₁₅O₁₄ |
Molecular Weight | 1098.21 g/mol |
CAS Number | 178249-41-7 |
N-Terminal Residue | Phenylalanine (Phe¹) |
C-Terminal Residue | Alanine (Ala¹¹) |
Modifications | None |
Extensive structure-activity relationship (SAR) studies have explored modifications to enhance the pharmacological profile of Orphanin FQ (1-11). Key analogs include:
SAR analyses reveal that:
Table 2: Key Synthetic Analogs and Their Pharmacological Profiles
Analog | Modification | Receptor Affinity (Ki) | Functional Outcome |
---|---|---|---|
[Tyr¹]OFQ/N(1-11) | Phe¹ → Tyr¹ | ~55 nM (NOP) | Extended analgesia vs. native fragment |
[IodoTyr¹⁰]OFQ/N(1-11) | Ser¹⁰ → IodoTyr¹⁰ | Comparable to native | Suitable for radioligand studies |
Cyclo[Cys¹⁰,Cys¹⁴]NC(1-14)-NH₂ | C-terminal cyclization | High potency | Full agonist; template for drug design |
[Tyr¹¹]OFQ/N(1-11) | Ala¹¹ → Tyr¹¹ | Not reported | Epileptogenic side effects |
Orphanin FQ (1-11) demonstrates distinct pharmacological properties compared to full-length nociceptin/orphanin FQ (N/OFQ, 17 amino acids):
Table 3: Comparative Analysis of OFQ/N(1-11) and Full-Length Nociceptin
Property | OFQ/N(1-11) | Full-Length Nociceptin (N/OFQ) |
---|---|---|
Sequence Length | 11 amino acids | 17 amino acids |
NOP Receptor Affinity | Kᵢ = 55 nM | Kᵢ = ~0.1–1 nM |
Opioid Receptor Affinity | Kᵢ >1000 nM | Kᵢ >1000 nM |
Key Binding Determinants | Phe¹, Gly², Gly³, Phe⁴ | Phe¹, Gly², Gly³, Phe⁴ + C-terminal |
Receptor Internalization | Reduced | Efficient |
Analgesic Duration | Shorter | Prolonged |
The biophysical properties of Orphanin FQ (1-11) influence its experimental handling and in vitro applications:
These properties ensure reliable performance in diverse experimental contexts, from receptor binding assays (GTPγS functional assays) to behavioral studies in rodent models.
Table 4: Biophysical and Handling Properties
Property | Specification |
---|---|
Solubility in Water | ≥100 mg/mL (91.06 mM) |
Solubility in Organic Mixes | 2 mg/mL in 20% acetonitrile/water |
Appearance | White to off-white lyophilized solid |
Long-Term Storage | –80°C (powder, 2 years); –20°C (powder, 1 year) |
Solution Storage | –80°C (6 months); –20°C (1 month) |
Handling Precautions | Sealed storage, protection from moisture |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2